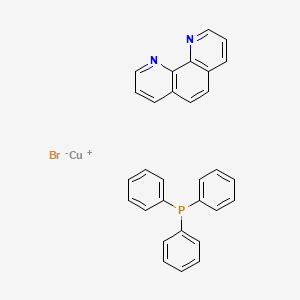

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is an organometallic compound with the chemical formula C30H23BrCuN2P. It is known for its unique coordination structure, where copper is coordinated with bromo, 1,10-phenanthroline, and triphenylphosphine ligands. This compound is often used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) can be synthesized by reacting copper(I) bromide (CuBr), 1,10-phenanthroline, and triphenylphosphine in a suitable solvent such as dimethylformamide (DMF). The reaction typically involves mixing these reagents in a molar ratio of 2:1:1 at room temperature. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced back to copper(I) from copper(II) states.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in reactions with Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) include oxidizing agents like hydrogen peroxide and reducing agents like triphenylphosphine. The reactions are typically carried out in organic solvents such as DMF or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce various copper(I) complexes with different ligands .

Scientific Research Applications

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating electron transfer processes. The compound’s unique coordination environment allows it to interact with specific molecular targets and pathways, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Copper(I) bromide (CuBr): A simpler copper(I) compound without the additional ligands.

Copper(I) phenanthroline complexes: Similar coordination compounds with different ligands.

Copper(I) triphenylphosphine complexes: Coordination compounds with triphenylphosphine but different additional ligands.

Uniqueness

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is unique due to its specific combination of ligands, which provides distinct chemical properties and reactivity.

Biological Activity

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interactions with biological targets.

Chemical Structure and Properties

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) features a copper(I) center coordinated by a bidentate ligand (1,10-phenanthroline) and a triphenylphosphine ligand. The presence of bromine enhances the lipophilicity of the complex, potentially improving its cellular permeability.

Antibacterial Activity

Copper complexes have been shown to exhibit significant antibacterial properties. The mechanism often involves:

- Membrane Disruption : The lipophilic nature of the complex allows it to penetrate bacterial membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze the formation of ROS, leading to oxidative stress within bacterial cells .

- Metal Binding : The complex may bind to essential metal-binding sites on microbial enzymes, inhibiting their function .

In a study evaluating various copper(I) complexes, including those similar to Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I), it was found that these compounds displayed effective antibacterial activity against multiple strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of copper complexes has been widely studied. Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) has shown promising results in:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this complex exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. The IC50 values ranged from 0.85 µM to 3.28 µM, indicating potent activity .

- Mechanism of Action : Similar to its antibacterial properties, the anticancer activity may involve ROS generation and disruption of mitochondrial function. Copper complexes have been observed to induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of apoptotic pathways .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of copper(I) complexes demonstrated that Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) significantly inhibited the growth of F. psychrophilum, a pathogen affecting fish. The complex showed an MIC value that was notably lower than that of its precursor salts, highlighting its enhanced effectiveness due to ligand coordination .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) resulted in reduced cell viability. The complex's ability to induce oxidative stress was confirmed through assays measuring ROS levels post-treatment. These findings suggest that the compound could be developed further as a potential chemotherapeutic agent .

Data Tables

Properties

Molecular Formula |

C30H23BrCuN2P |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

copper(1+);1,10-phenanthroline;triphenylphosphane;bromide |

InChI |

InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1 |

InChI Key |

XKXXFZLAZILJJE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.